molecular formula C15H12Cl2N2OS B5863761 2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide

2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide

Cat. No. B5863761
M. Wt: 339.2 g/mol
InChI Key: YFFREXSENPOJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide, also known as ACCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ACCA is a thioamide derivative and belongs to the class of organic compounds known as acetamides. It has a molecular formula of C15H12Cl2N2OS and a molecular weight of 352.24 g/mol.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and survival. This compound has also been found to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide in lab experiments is that it has been found to have low toxicity and is well-tolerated by cells. This makes it a potentially useful compound for further research. However, one limitation is that the exact mechanism of action is not yet fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several possible future directions for research on 2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide. One area of interest is its potential use in the treatment of cancer. Further studies could be conducted to investigate its anti-cancer properties and to determine its effectiveness in treating different types of cancer. Another area of interest is its anti-inflammatory and anti-oxidant properties. Studies could be conducted to investigate its potential use in the treatment of diseases that involve inflammation and oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and to identify other potential targets for its use in scientific research.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloroaniline, followed by the reaction of the resulting product with acetyl chloride and ammonium thiocyanate. The final product is obtained through recrystallization.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(3-chlorophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c16-11-6-4-10(5-7-11)8-14(20)19-15(21)18-13-3-1-2-12(17)9-13/h1-7,9H,8H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFREXSENPOJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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